Cas no 834907-52-7 (4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde)

4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde is a versatile organic compound with a distinct structure featuring a benzene ring substituted with a chloro, ethoxy, and benzyloxy group at the 3, 5, and 4 positions, respectively. This configuration offers favorable reactivity for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The presence of chloro and ethoxy groups provides both electron-withdrawing and electron-donating effects, enhancing its versatility in forming different functional groups.
4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde structure
834907-52-7 structure
Product Name:4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde
CAS No:834907-52-7
MF:C16H15ClO3
MW:290.741503953934
MDL:MFCD01169256
CID:2106657
PubChem ID:4766598
Update Time:2025-06-18

4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde
    • STK346834
    • 834907-52-7
    • AKOS000290597
    • CS-0350050
    • ALBB-033569
    • VS-07560
    • EN300-227979
    • KEQQCEDQJFZMAK-UHFFFAOYSA-N
    • DTXSID901244727
    • 3-chloro-5-ethoxy-4-phenylmethoxybenzaldehyde
    • BBL023914
    • SCHEMBL16055528
    • 3-chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde
    • DA-22326
    • MDL: MFCD01169256
    • Inchi: 1S/C16H15ClO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
    • InChI Key: KEQQCEDQJFZMAK-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=CC(=C1OCC1C=CC=CC=1)OCC

Computed Properties

  • Exact Mass: 290.0709720Da
  • Monoisotopic Mass: 290.0709720Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 35.5Ų

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4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:834907-52-7)4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde
Order Number:A1091407
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:04
Price ($):163.0
Email:sales@amadischem.com

Additional information on 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde

4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde (CAS No. 834907-52-7): A Comprehensive Overview

4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde (CAS No. 834907-52-7) is a versatile organic compound with a unique combination of functional groups that make it a valuable intermediate in various chemical and pharmaceutical applications. This compound features a benzaldehyde core substituted with a benzyloxy, chloro, and ethoxy group, providing it with a diverse range of chemical properties and reactivity profiles.

The molecular structure of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde is characterized by the presence of an aldehyde group (-CHO) at the para position of the benzene ring. The benzyloxy group (-OCH2C6H5) at the 4-position, the chloro group (-Cl) at the 3-position, and the ethoxy group (-OCH2CH3) at the 5-position contribute to its distinct chemical behavior. These functional groups not only enhance its solubility and reactivity but also influence its biological activity and potential applications in medicinal chemistry.

In recent years, 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde has garnered significant attention in the field of organic synthesis due to its utility as a building block for the synthesis of more complex molecules. Its reactivity as an aldehyde makes it an excellent starting material for various condensation reactions, such as aldol condensations, Knoevenagel condensations, and Mannich reactions. These reactions are fundamental in the synthesis of natural products, pharmaceuticals, and advanced materials.

Beyond its role in organic synthesis, 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde has shown promise in medicinal chemistry. The presence of the chloro and ethoxy groups can influence the lipophilicity and electronic properties of the molecule, which are crucial for optimizing drug candidates. Recent studies have explored its potential as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders.

In cancer research, compounds derived from 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde have been investigated for their antiproliferative and cytotoxic activities against various cancer cell lines. The unique combination of functional groups in this compound allows for fine-tuning of its biological activity through structural modifications. For example, substituting different groups on the benzene ring or modifying the side chains can enhance its potency and selectivity against specific cancer types.

In neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, compounds derived from 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde have been studied for their neuroprotective properties. These compounds can potentially modulate key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The ability to design derivatives with enhanced enzyme inhibition properties could lead to the development of more effective therapeutic agents.

The synthetic accessibility of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde is another factor contributing to its widespread use in research and development. Various synthetic routes have been reported in the literature, including multi-step sequences involving functional group transformations and selective substitutions. These synthetic methods provide chemists with a robust toolkit to tailor the compound to specific needs, whether it be for academic research or industrial applications.

In addition to its applications in drug discovery, 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde has found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune its electronic properties through structural modifications opens up new possibilities for developing advanced materials with tailored performance characteristics.

Safety considerations are an important aspect when handling any chemical compound. While 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde is not classified as a hazardous material under current regulations, proper handling procedures should always be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE), working under fume hoods when necessary, and disposing of waste materials according to local regulations.

In conclusion, 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde (CAS No. 834907-52-7) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups provides researchers with a versatile platform for developing new molecules with tailored properties. As research continues to advance in these fields, the potential uses of this compound are likely to expand further, making it an important molecule for both academic and industrial research.

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Amadis Chemical Company Limited
(CAS:834907-52-7)4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde
A1091407
Purity:99%
Quantity:1g
Price ($):163.0
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